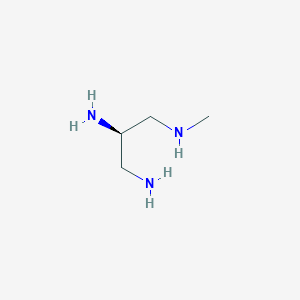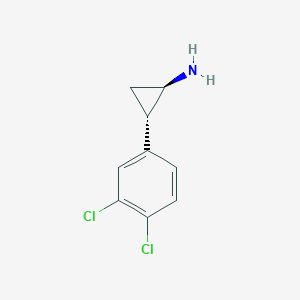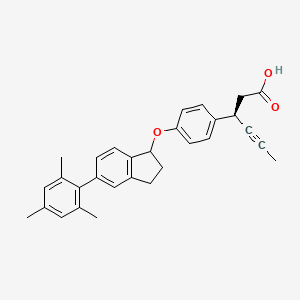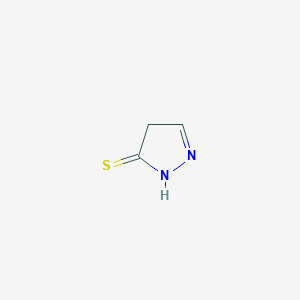
2,4-Dihydro-3H-pyrazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydro-3H-pyrazole-3-thione is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by a five-membered ring structure containing two nitrogen atoms and a sulfur atom. It has garnered significant interest due to its diverse biological and pharmacological activities, making it a valuable compound in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydro-3H-pyrazole-3-thione typically involves the condensation of hydrazine derivatives with carbonyl compounds. One common method includes the reaction of thiosemicarbazide with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures high purity and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydro-3H-pyrazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alkyl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2,4-Dihydro-3H-pyrazole-3-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It has shown potential in the treatment of various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2,4-Dihydro-3H-pyrazole-3-thione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form stable complexes with metal ions and proteins. This interaction disrupts normal cellular processes, leading to its biological effects .
Comparison with Similar Compounds
- 2,4-Dihydro-2,4,5-trimethyl-3H-pyrazol-3-one
- 4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 1,3,4-trimethyl-4,5-dihydro-1H-pyrazol-5-one
Comparison: 2,4-Dihydro-3H-pyrazole-3-thione is unique due to its sulfur atom, which imparts distinct chemical reactivity and biological activity compared to its oxygen or nitrogen analogs. This uniqueness makes it a versatile compound in various applications, particularly in medicinal chemistry .
Properties
CAS No. |
63562-25-4 |
|---|---|
Molecular Formula |
C3H4N2S |
Molecular Weight |
100.14 g/mol |
IUPAC Name |
1,4-dihydropyrazole-5-thione |
InChI |
InChI=1S/C3H4N2S/c6-3-1-2-4-5-3/h2H,1H2,(H,5,6) |
InChI Key |
GJWAZBMKPWSEKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NNC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13350233.png)
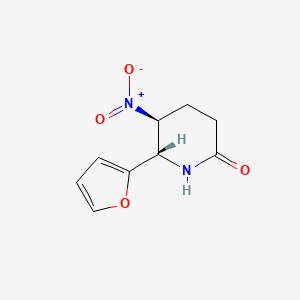
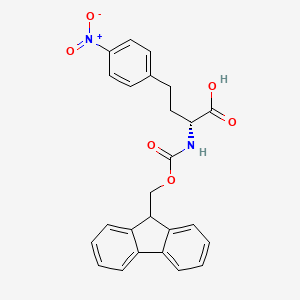
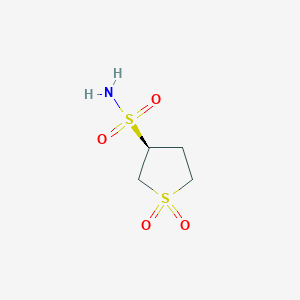
![8-methyl-5-phenyl-1,3,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,9-tetraen-11-ol](/img/structure/B13350242.png)

![3-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13350250.png)


